molecular formula C20H19N3OS2 B11670750 (2E)-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

(2E)-N-(5-{[(3-methylbenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-phenylprop-2-enamide

Cat. No.: B11670750
M. Wt: 381.5 g/mol
InChI Key: SARNFMPILXCMJJ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-N-[5-({[(3-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE is a complex organic compound featuring a thiadiazole ring, a phenylprop-2-enamide moiety, and a sulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-N-[5-({[(3-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE typically involves multiple steps:

    Formation of the Thiadiazole Ring: This can be achieved by reacting thiosemicarbazide with a suitable aldehyde or ketone under acidic conditions.

    Introduction of the Sulfanyl Group: The thiadiazole intermediate is then reacted with (3-methylphenyl)methyl chloride in the presence of a base such as sodium hydride to introduce the sulfanyl group.

    Formation of the Phenylprop-2-enamide Moiety: The final step involves the reaction of the sulfanyl-substituted thiadiazole with cinnamoyl chloride in the presence of a base like triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Palladium on carbon (Pd/C) with hydrogen gas is commonly used for reduction reactions.

    Substitution: Halogens, nitrating agents, or sulfonating agents can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in various organic reactions.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: The thiadiazole ring is known for its antimicrobial properties, making this compound a potential candidate for the development of new antibiotics.

    Enzyme Inhibition: It can act as an inhibitor for certain enzymes, which could be useful in drug development.

Medicine

    Anti-inflammatory: The compound may exhibit anti-inflammatory properties, making it a candidate for the treatment of inflammatory diseases.

    Cancer Research: Its ability to inhibit certain enzymes could make it useful in cancer therapy.

Industry

    Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.

    Agriculture: It may be used as a pesticide or herbicide due to its potential biological activity.

Mechanism of Action

The mechanism of action of (2E)-N-[5-({[(3-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways:

    Molecular Targets: Enzymes such as cyclooxygenase (COX) and various kinases.

    Pathways: It may inhibit the COX pathway, reducing the production of pro-inflammatory prostaglandins. It could also interfere with kinase signaling pathways, affecting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

    Thiadiazole Derivatives: Compounds like 2-amino-1,3,4-thiadiazole and 2-mercapto-1,3,4-thiadiazole share the thiadiazole ring structure.

    Phenylprop-2-enamide Derivatives: Compounds such as cinnamamide and its derivatives.

Uniqueness

    Structural Complexity: The combination of a thiadiazole ring, a phenylprop-2-enamide moiety, and a sulfanyl group makes this compound unique.

    Biological Activity: Its potential to act on multiple biological targets and pathways sets it apart from simpler analogs.

This detailed article provides a comprehensive overview of (2E)-N-[5-({[(3-METHYLPHENYL)METHYL]SULFANYL}METHYL)-1,3,4-THIADIAZOL-2-YL]-3-PHENYLPROP-2-ENAMIDE, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C20H19N3OS2

Molecular Weight

381.5 g/mol

IUPAC Name

(E)-N-[5-[(3-methylphenyl)methylsulfanylmethyl]-1,3,4-thiadiazol-2-yl]-3-phenylprop-2-enamide

InChI

InChI=1S/C20H19N3OS2/c1-15-6-5-9-17(12-15)13-25-14-19-22-23-20(26-19)21-18(24)11-10-16-7-3-2-4-8-16/h2-12H,13-14H2,1H3,(H,21,23,24)/b11-10+

InChI Key

SARNFMPILXCMJJ-ZHACJKMWSA-N

Isomeric SMILES

CC1=CC(=CC=C1)CSCC2=NN=C(S2)NC(=O)/C=C/C3=CC=CC=C3

Canonical SMILES

CC1=CC(=CC=C1)CSCC2=NN=C(S2)NC(=O)C=CC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.